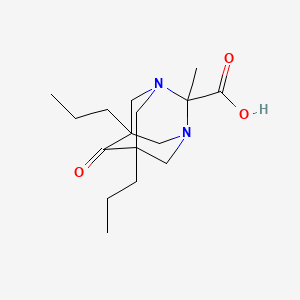
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of diazaadamantane derivatives, which are known for their stability and diverse chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include diazaadamantane derivatives, which undergo a series of chemical transformations such as alkylation, oxidation, and carboxylation. The reaction conditions may vary, but common reagents include strong bases, oxidizing agents, and carboxylating agents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency. The purification process often includes crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Addition: It can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives. Substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylic acid include other diazaadamantane derivatives with different substituents and functional groups. Examples include:
- 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxamide
- 2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantane-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H26N2O3 |
|---|---|
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
2-methyl-6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O3/c1-4-6-15-8-17-10-16(7-5-2,12(15)19)11-18(9-15)14(17,3)13(20)21/h4-11H2,1-3H3,(H,20,21) |
Clave InChI |
RWGCDSLIOXIYCO-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CN3CC(C1=O)(CN(C2)C3(C)C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
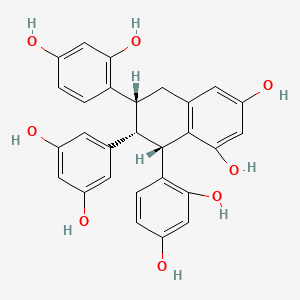
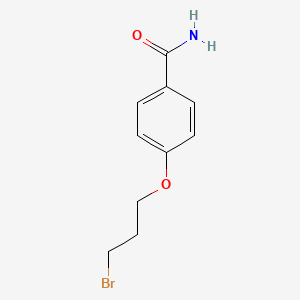

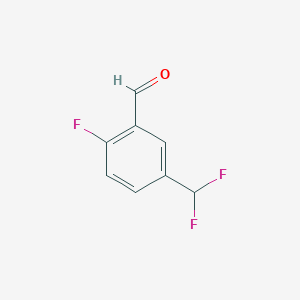

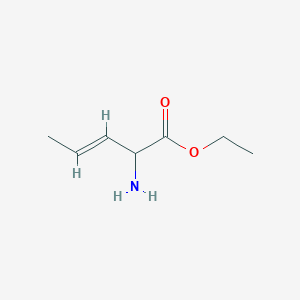

![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
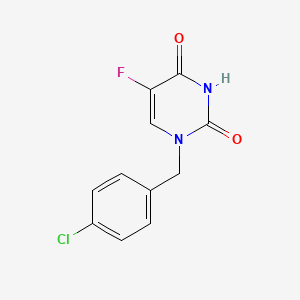
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
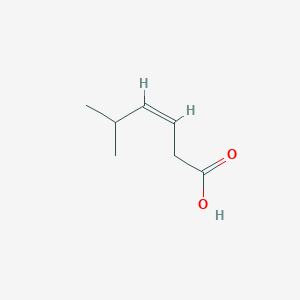
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
